molecular formula C11H11ClN2O B2460275 6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene CAS No. 537010-43-8

6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene

Cat. No.: B2460275
CAS No.: 537010-43-8
M. Wt: 222.67
InChI Key: HCOJFMIBZNCVOX-UHFFFAOYSA-N
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Description

6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene is a heterocyclic compound that combines the structural features of oxazepine and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with chloroacetyl chloride, followed by cyclization with an appropriate reagent to form the oxazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the specific pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-6,7-dihydro-5H,9H-8-oxa-4b,10-diaza-benzo[a]azulene is unique due to its combination of the oxazepine and benzimidazole rings, which may confer distinct chemical and biological properties. This dual-ring structure could potentially enhance its binding affinity to specific molecular targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

4-chloro-1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-8-5-14-10-4-2-1-3-9(10)13-11(14)7-15-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOJFMIBZNCVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC2=NC3=CC=CC=C3N21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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